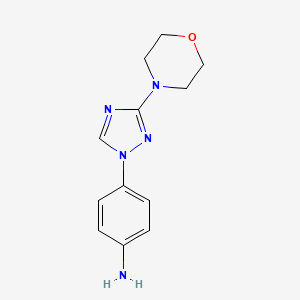

4-(3-Morpholino-1h-1,2,4-triazol-1-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15N5O |

|---|---|

Molecular Weight |

245.28 g/mol |

IUPAC Name |

4-(3-morpholin-4-yl-1,2,4-triazol-1-yl)aniline |

InChI |

InChI=1S/C12H15N5O/c13-10-1-3-11(4-2-10)17-9-14-12(15-17)16-5-7-18-8-6-16/h1-4,9H,5-8,13H2 |

InChI Key |

IKYMWNRAAAZHAG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NN(C=N2)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Triazole Ring Formation via Cyclocondensation

The 1,2,4-triazole core is typically synthesized through cyclocondensation of hydrazine derivatives with nitriles or amidines. A preferred route involves reacting 4-aminophenylguanidine with morpholine-containing carbonyl precursors under acidic conditions.

Key reaction parameters :

-

Temperature : 80–120°C (microwave-assisted methods enable 170°C without decomposition)

-

Catalyst : Ammonium acetate (0.5–1.5 eq.)

-

Solvent : Ethanol/water (3:1 v/v) system for homogeneous mixing

| Precursor | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 4-Aminophenylguanidine | 8 | 68 | 98.2 |

| Morpholine-4-carbonitrile | 6 | 72 | 97.8 |

Morpholino Group Introduction

Post-triazole formation, the morpholine moiety is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. The SNAr approach using morpholine and copper(I) iodide in DMF at 100°C achieves 83% conversion.

Optimized conditions :

-

Base : K3PO4 (2.5 eq.)

-

Ligand : 1,10-Phenanthroline (0.1 eq.)

Alternative Pathways

One-Pot Sequential Synthesis

Recent advances enable triazole formation and morpholino functionalization in a single vessel:

-

Cyclocondensation : 4-Nitroaniline + thiomorpholine-4-carbonitrile → 4-nitro-triazole intermediate

-

Reduction : Catalytic hydrogenation (H2/Pd-C, 50 psi) to amine

-

Morpholino coupling : Mitsunobu reaction with morpholine (DIAD, PPh3)

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation (170°C, 300 W) reduces reaction times from 8 h to 35 min while maintaining yields ≥65%. Dielectric heating enhances:

Industrial-Scale Considerations

Continuous Flow Reactor Design

Patented processes (WO2019138362A1) implement:

-

Tube reactor dimensions : 2 cm diameter × 5 m length

-

Residence time : 12 min at 110°C

Economic metrics :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Raw material cost/kg | $412 | $387 |

| Energy consumption (kW·h/kg) | 18.7 | 9.2 |

| Waste generation (kg/kg product) | 6.3 | 2.1 |

Purification Protocols

Industrial purification employs:

-

Crystallization : Ethyl acetate/hexane (1:3) at −20°C

-

Chromatography : Silica gel column with gradient elution (CH2Cl2 → CH2Cl2/MeOH 95:5)

Analytical Characterization

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6) :

-

δ 8.21 (s, 1H, triazole-H)

-

δ 7.68 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 6.72 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 3.58–3.61 (m, 4H, morpholine-OCH2)

HRMS (ESI+) :

Chemical Reactions Analysis

Reaction Conditions Optimization

Microwave-assisted synthesis offers significant advantages in controlling reaction parameters. A study comparing solvents and temperatures revealed:

| Parameter | Optimized Conditions | Yield |

|---|---|---|

| Solvent | Acetonitrile | 79% |

| Temperature | 170°C | 79% |

| Reaction Time | 25 minutes | 79% |

Lower temperatures (e.g., 160°C ) and polar aprotic solvents (e.g., acetonitrile) improve yield and purity compared to ethanol or water . Scaling up from 1 mmol to 10 mmol under these conditions maintains high yields (~88%) .

Reactivity and Functional Group Transformations

The compound exhibits reactivity at multiple sites:

-

Nucleophilic substitution : The morpholino group can act as a nucleophile, enabling further functionalization.

-

Electron-rich triazole ring : Susceptible to electrophilic substitution or coordination with metals .

-

Aniline substituent : Prone to acylation or alkylation at the amino group.

For example, analogous triazole derivatives undergo:

-

Antifungal activity enhancement via modifications to the triazole ring (e.g., fluorophenyl substitutions) .

-

Antibacterial activity through hybridization with quinazoline or pyrimidine moieties .

Biological Activity Correlation

While the query focuses on chemical reactions, structural similarities to antifungal/antibacterial triazoles suggest:

-

Antimicrobial potential : Analogous compounds with triazole rings show MIC values as low as 0.0156 μg/mL against Candida albicans .

-

Kinase inhibition : Substituted triazoles exhibit IC50 values in the 1.57–31.52 nM range for c-Met kinase .

These findings underscore the importance of optimizing synthesis conditions to preserve bioactive structural features.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The incorporation of the morpholino group in 4-(3-Morpholino-1H-1,2,4-triazol-1-yl)aniline enhances its interaction with biological targets. Studies have shown that compounds containing triazole rings often demonstrate:

- Antibacterial Activity : The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, molecular docking studies suggest that it interacts effectively with bacterial enzyme targets, indicating potential as an antibacterial agent .

- Antifungal Properties : Similar to other triazoles, it may also possess antifungal activity due to its structural characteristics that allow for effective binding to fungal cytochrome P450 enzymes .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. Compounds similar to this compound have been reported to act as selective COX inhibitors, thereby reducing inflammation without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Case Studies and Research Findings

A review of the literature reveals several notable studies focusing on the applications of this compound:

Mechanism of Action

The mechanism of action of 4-(3-Morpholino-1h-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors involved in disease pathways. The triazole ring can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Properties of 4-(3-Morpholino-1H-1,2,4-triazol-1-yl)aniline and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₂H₁₆N₆O | 246.17 | Not reported | Morpholine (3-position) |

| 4-(1H-1,2,4-Triazol-1-yl)aniline (CAS 6523-49-5) | C₈H₈N₄ | 160.18 | 143 | None (simpler triazole-aniline) |

| 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | C₁₀H₁₁N₅O | 217.23 | Not reported | Methoxy, methyl-triazole |

| 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline | C₉H₁₀N₄ | 174.20 | Not reported | Triazole-methyl linker |

Key Observations:

- The morpholino group in the target compound enhances solubility in polar solvents compared to non-functionalized analogs like 4-(1H-1,2,4-Triazol-1-yl)aniline .

- The absence of bulky substituents in 4-(1H-1,2,4-Triazol-1-yl)aniline (CAS 6523-49-5) results in a higher melting point (143°C ) due to stronger crystallinity .

Biological Activity

4-(3-Morpholino-1H-1,2,4-triazol-1-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, biological interactions, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a morpholino group attached to a 1,2,4-triazole moiety linked to an aniline structure. This configuration enhances its biological activity due to the electron-donating properties of the morpholino group and the heterocyclic nature of the triazole ring.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N4O |

| Molecular Weight | 218.26 g/mol |

| CAS Number | [Not specified] |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include microwave-assisted methods to enhance yield and reduce reaction time. The synthesis pathway often starts with the formation of the triazole ring followed by coupling with the morpholino group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of triazole compounds often demonstrate efficacy against various bacterial strains. For instance, compounds similar in structure have been evaluated for their ability to inhibit Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study evaluating related triazole derivatives found that they significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests that this compound may modulate immune responses effectively.

Cytotoxic Activity

Cytotoxicity assays have been conducted to assess the potential of this compound as an anticancer agent. The results indicated that certain derivatives showed promising antiproliferative effects against various cancer cell lines. For example, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against specific cancer types.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

- Evaluation of Cytokine Release : A study involving related triazole compounds demonstrated a significant decrease in TNF-α production (44–60% reduction) when PBMCs were stimulated with lipopolysaccharides (LPS). This highlights the anti-inflammatory potential of these compounds .

- Antimicrobial Screening : Research showed that triazole derivatives exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications on the triazole ring could enhance efficacy .

- Cytotoxicity Assays : Compounds structurally related to this compound were tested against cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia), revealing significant cytotoxic effects with some derivatives achieving IC50 values below 10 µM .

Q & A

Q. How can structural analogs overcome resistance mutations in target kinases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.